molecular formula C9H10N2O2 B8589514 Methyl 3-amino-3-(pyridin-3-YL)prop-2-enoate CAS No. 93036-67-0

Methyl 3-amino-3-(pyridin-3-YL)prop-2-enoate

Cat. No. B8589514
Key on ui cas rn: 93036-67-0
M. Wt: 178.19 g/mol
InChI Key: ZKNMRQGIUVHOPC-UHFFFAOYSA-N
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Patent
US06515130B1

Procedure details

A suspension of methyl nicotinoylacetate dihydrochloride (50.0 g, 0.23 mol, dried) and sodium acetate (19.0 g, 0.23 mol) in glacial acetic acid (1.4 g, 0.02 mol), toluene (50 g), and methanol (50 g) was heated to 60-65° C. Ammonia (14.0 g, 0.82 mol) was bubbled through the suspension. After four hours, no starting material was present by HPLC. Two-thirds of the solvents were removed by distillation. The solution was stirred at 0° C. for one hour, and the precipitate was collected by filtration and dried to yield 83% of methyl 3-amino-3-(3-pyridyl)-2-propenoate. The crude product was used as is without further purification.
Name
methyl nicotinoylacetate dihydrochloride
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl.[C:3]([CH2:11][C:12]([O:14][CH3:15])=[O:13])(=O)[C:4]1[CH:9]=[CH:8][CH:7]=[N:6][CH:5]=1.C([O-])(=O)C.[Na+].C(O)(=O)C.[NH3:25]>CO.C1(C)C=CC=CC=1>[NH2:25][C:3]([C:4]1[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=1)=[CH:11][C:12]([O:14][CH3:15])=[O:13] |f:0.1.2,3.4|

Inputs

Step One
Name
methyl nicotinoylacetate dihydrochloride
Quantity
50 g
Type
reactant
Smiles
Cl.Cl.C(C1=CN=CC=C1)(=O)CC(=O)OC
Name
Quantity
19 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
1.4 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
50 g
Type
solvent
Smiles
CO
Name
Quantity
50 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Two-thirds of the solvents were removed by distillation
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC(=CC(=O)OC)C=1C=NC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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